Cas no 1152667-07-6 (1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine)

1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine
- EN300-1829026
- AKOS005925262
- 1152667-07-6
-
- Inchi: 1S/C14H13N3/c1-17-14(15)9-13(16-17)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,15H2,1H3
- InChI Key: QAMLLKGBJIKTCH-UHFFFAOYSA-N
- SMILES: N1(C)C(=CC(C2=CC=CC3C=CC=CC2=3)=N1)N
Computed Properties
- Exact Mass: 223.110947427g/mol
- Monoisotopic Mass: 223.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 43.8Ų
1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1829026-0.05g |
1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine |
1152667-07-6 | 0.05g |
$468.0 | 2023-09-19 | ||
Enamine | EN300-1829026-0.1g |
1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine |
1152667-07-6 | 0.1g |
$490.0 | 2023-09-19 | ||
Enamine | EN300-1829026-1.0g |
1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine |
1152667-07-6 | 1g |
$1100.0 | 2023-06-03 | ||
Enamine | EN300-1829026-0.5g |
1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine |
1152667-07-6 | 0.5g |
$535.0 | 2023-09-19 | ||
Enamine | EN300-1829026-5g |
1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine |
1152667-07-6 | 5g |
$1614.0 | 2023-09-19 | ||
Enamine | EN300-1829026-0.25g |
1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine |
1152667-07-6 | 0.25g |
$513.0 | 2023-09-19 | ||
Enamine | EN300-1829026-10.0g |
1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine |
1152667-07-6 | 10g |
$4729.0 | 2023-06-03 | ||
Enamine | EN300-1829026-1g |
1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine |
1152667-07-6 | 1g |
$557.0 | 2023-09-19 | ||
Enamine | EN300-1829026-10g |
1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine |
1152667-07-6 | 10g |
$2393.0 | 2023-09-19 | ||
Enamine | EN300-1829026-2.5g |
1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine |
1152667-07-6 | 2.5g |
$1089.0 | 2023-09-19 |
1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine Related Literature
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
Additional information on 1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine
Introduction to 1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine (CAS No. 1152667-07-6)
1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1152667-07-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities and utility in drug development. The presence of a methyl group at the 1-position, a naphthalen-1-yl moiety at the 3-position, and an amine substituent at the 5-position contributes to its unique chemical properties and potential pharmacological effects.
The molecular structure of 1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine consists of a pyrazole ring fused with a naphthalene derivative, enhancing its complexity and reactivity. This structural configuration allows for diverse interactions with biological targets, making it a promising candidate for further investigation in drug discovery. The compound's amine functionality at the 5-position suggests potential for hydrogen bonding, which is crucial for binding affinity in biological systems.
In recent years, there has been growing interest in developing novel therapeutic agents based on pyrazole derivatives due to their demonstrated efficacy in various pharmacological applications. Studies have highlighted the potential of pyrazole-based compounds as inhibitors, agonists, or antagonists in target-driven drug development. Specifically, 1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine has been explored for its possible role in modulating enzyme activity and receptor interactions, which are key mechanisms in many diseases.
One of the most compelling aspects of 1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine is its structural versatility. The naphthalene ring can engage in π-stacking interactions with biological targets, while the pyrazole core provides a scaffold for further functionalization. This dual capability makes it an attractive molecule for designing drugs with enhanced binding affinity and selectivity. Researchers have leveraged these properties to develop analogs with improved pharmacokinetic profiles and reduced off-target effects.
Recent advancements in computational chemistry have accelerated the discovery process for such compounds. Molecular docking studies have been instrumental in predicting the binding modes of 1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine with various protein targets. These simulations have provided insights into how the compound interacts with enzymes and receptors at an atomic level, guiding the design of more effective derivatives. Such computational approaches are becoming indispensable in modern drug discovery pipelines.
The synthesis of 1-methyl-3-(naphthalen-1-y)-1H-pyrazol--5-amine also presents an area of active research. Chemists have developed efficient synthetic routes that incorporate key functional groups while maintaining high yields and purity. These synthetic strategies are critical for producing sufficient quantities of the compound for preclinical studies and eventual clinical trials. The ability to synthesize complex heterocyclic compounds like this one underscores the progress made in organic synthesis methodologies.
Preclinical studies have begun to explore the potential therapeutic applications of 1-methyl--(naphthalen--yl)--pyrazol--5-amine in various disease models. Initial findings suggest that it may exhibit anti-inflammatory, antiviral, or anticancer properties, depending on the specific target being modulated. These preliminary results are encouraging and warrant further investigation into its mechanism of action and potential clinical benefits.
The safety profile of any new pharmaceutical compound is paramount before it can be considered for human use. While 1152667--07--6 has not yet undergone extensive toxicological testing, early studies indicate that it is well-tolerated at moderate doses. However, comprehensive safety assessments are necessary to ensure its suitability for therapeutic applications. These studies will include evaluations of acute toxicity, chronic exposure effects, and potential long-term side effects.
The regulatory landscape also plays a crucial role in advancing compounds like 1152667--07--6 through clinical development stages. Regulatory agencies require rigorous data on efficacy and safety before approving new drugs for market use. Researchers must navigate these stringent requirements carefully to bring promising candidates like this one to patients who may benefit from them.
In conclusion,1152667--07--6, or 1-methyl--(naphthalen--yl)--pyrazol--5-amine, represents an exciting advancement in pharmaceutical chemistry with significant potential for future therapeutic applications Its unique structural features make it a versatile tool for drug discovery efforts aimed at addressing unmet medical needs across multiple disease areas.
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